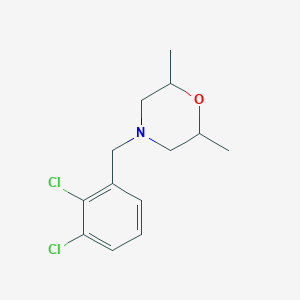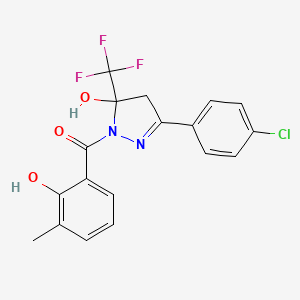
4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine
Vue d'ensemble
Description
4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine, also known as DCBDM, is a chemical compound that belongs to the class of morpholine derivatives. This compound has been extensively studied for its various applications in scientific research, including its mechanism of action and biochemical and physiological effects.
Applications De Recherche Scientifique
Molecular Structure and Vibrational Analysis
- The molecular structure, vibrational frequency, and thermodynamic properties of compounds related to 4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine have been theoretically studied using quantum chemical calculations. These studies include the investigation of molecular electrostatic potential (MEP) maps to identify reactive sites on the molecule's surface (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).
Mannich Bases and Derivatives
- Mannich bases derived from 2,6-dimethylmorpholine have been synthesized and tested for various properties such as solubility in different mediums (Sun, 1962).
Isomer Separation and Spectroscopy
- Commercial 2,6-dimethylmorpholine, closely related to 4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine, has been separated into cis- and trans-isomers using vapor phase chromatography. The PMR spectra of these bases have been analyzed, revealing insights into their molecular configurations (Booth & Gidley, 1965).
Spectrophotometric Methods
- Spectrophotometric methods have beendeveloped for the quantitative determination of compounds structurally similar to 4-(2,3-dichlorobenzyl)-2,6-dimethylmorpholine in their pure form and in pharmaceutical formulations. These methods involve forming colored complexes with specific chemicals and measuring their absorption at particular wavelengths (Aparna, Anupama, Vindya, & Rao, 2010).
Electrochemical Fluorination
- Research on the electrochemical fluorination of cis-2,6-dimethylmorpholine derivatives has been conducted. This process has been used to produce nitrogen-containing fluorocarboxylic acids, highlighting the compound's potential in synthesizing fluorinated organic compounds (Takashi, Fukaya, Ono, Hayashi, Soloshonok, & Okuhara Kunio, 1998).
Preparation Methods
- Methods for preparing 2,6-dimethylmorpholine, closely related to the compound , have been explored. This includes using diisopropanolamine and concentrated phosphoric acid under specific catalytic conditions, achieving high yields of the target compound (Xiao-shan, 2009).
Synthesis and Structural Characterization
- Studies have been conducted on synthesizing and structurally characterizing various complexes involving 2,6-dimethylmorpholine derivatives. These studies provide insights into the molecular structures and bonding properties of these compounds (Fossey & Richards, 2004).
Propriétés
IUPAC Name |
4-[(2,3-dichlorophenyl)methyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-9-6-16(7-10(2)17-9)8-11-4-3-5-12(14)13(11)15/h3-5,9-10H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDZFJRGMMYSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dichlorobenzyl)-2,6-dimethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{4-[2-(2-allylphenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5091431.png)
![1-benzyl-7,8-dimethoxy-5-(4-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5091438.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5091440.png)
![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)
![ethyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzyl)amino]benzoate](/img/structure/B5091455.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5091463.png)
![2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B5091466.png)

![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5091490.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide](/img/structure/B5091523.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5091531.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5091533.png)